molecular formula C26H35NO5 B187432 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate) CAS No. 133789-72-7

4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate)

Cat. No. B187432
CAS RN: 133789-72-7
M. Wt: 441.6 g/mol
InChI Key: KFRJJKIFLVUUAD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a phenylene group (a phenyl ring), which is a common feature in many organic compounds, particularly in aromatic compounds . It also contains a benzyl group and a methylamino group, which are common substituents in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyl and methylamino groups would likely contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a phenyl ring could contribute to its aromaticity, while the benzyl and methylamino groups could influence its polarity and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use in a biological context, the benzyl and methylamino groups could potentially interact with biological molecules .

properties

IUPAC Name

[4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO5/c1-25(2,3)23(29)31-21-14-13-19(15-22(21)32-24(30)26(4,5)6)20(28)17-27(7)16-18-11-9-8-10-12-18/h8-15,20,28H,16-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRJJKIFLVUUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CN(C)CC2=CC=CC=C2)O)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564221
Record name 4-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}-1,2-phenylene bis(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate)

CAS RN

133789-72-7
Record name 4-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}-1,2-phenylene bis(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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